molecular formula C20H10F2O4S B12607978 1,1'-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione] CAS No. 647375-71-1

1,1'-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione]

Cat. No.: B12607978
CAS No.: 647375-71-1
M. Wt: 384.4 g/mol
InChI Key: SYPBYVHQEVUPPM-UHFFFAOYSA-N
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Description

1,1’-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione] is a chemical compound characterized by the presence of a thiene ring and two 4-fluorophenyl groups attached to an ethane-1,2-dione backbone

Preparation Methods

The synthesis of 1,1’-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione] typically involves the condensation of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of thiene-2,5-diyl bis(4-fluorophenyl)ethane-1,2-dione with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reaction .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1,1’-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione] undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

1,1’-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation or induce apoptosis in cancer cells .

Comparison with Similar Compounds

1,1’-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione] can be compared with other similar compounds, such as:

The uniqueness of 1,1’-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione] lies in its combination of the thiene ring and fluorophenyl groups, which confer distinct electronic and structural properties, making it valuable for various research and industrial applications.

Properties

CAS No.

647375-71-1

Molecular Formula

C20H10F2O4S

Molecular Weight

384.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-[5-[2-(4-fluorophenyl)-2-oxoacetyl]thiophen-2-yl]ethane-1,2-dione

InChI

InChI=1S/C20H10F2O4S/c21-13-5-1-11(2-6-13)17(23)19(25)15-9-10-16(27-15)20(26)18(24)12-3-7-14(22)8-4-12/h1-10H

InChI Key

SYPBYVHQEVUPPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(S2)C(=O)C(=O)C3=CC=C(C=C3)F)F

Origin of Product

United States

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